
Acipimox: A Technical Guide to its Historical
Development and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acipimox

Cat. No.: B1666537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Acipimox, a pyrazine derivative and an analogue of nicotinic acid, has been a subject of

significant interest in the management of dyslipidemia. This technical guide provides an in-

depth exploration of the historical development of Acipimox, from its conceptualization as a

more potent and tolerable alternative to nicotinic acid to its establishment as a clinically used

lipid-lowering agent. The document further details the chemical synthesis of Acipimox,

presenting established synthetic routes with detailed experimental protocols. Quantitative data

on its physicochemical properties, pharmacokinetics, and pharmacodynamics are

systematically summarized. Additionally, key signaling pathways and experimental workflows

are visualized using DOT language diagrams to facilitate a comprehensive understanding of

this important therapeutic agent.

Historical Development
Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide) emerged from research aimed at

improving the therapeutic profile of nicotinic acid (niacin), an early agent used for treating

hyperlipidemia.[1] While effective in reducing plasma triglycerides and low-density lipoprotein

(LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol, the clinical use of

nicotinic acid was often limited by poor patient compliance due to side effects such as

cutaneous flushing.[2][3]
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The development of Acipimox is credited to the Italian pharmaceutical company Farmitalia

Carlo Erba. By 1985, Acipimox was being investigated in clinical settings and was marketed

under the trade name Olbetam.[4][5] The core innovation behind Acipimox was the creation of

a nicotinic acid analogue with a higher potency and a reduced propensity for causing the

troublesome rebound effect of free fatty acid (FFA) release associated with its predecessor.[1]

Early clinical studies in the 1980s demonstrated that Acipimox was approximately 20 times as

potent as nicotinic acid in its antilipolytic activity.[6] This enhanced potency, combined with a

better side-effect profile, positioned Acipimox as a valuable therapeutic alternative for patients

with hyperlipoproteinemia types IIa, IIb, III, IV, and V.[5]

Chemical Synthesis of Acipimox
Several synthetic routes for Acipimox have been developed and patented. The following

sections detail two prominent methods for its preparation.

Synthesis from 5-Methylpyrazine-2-carboxylic acid
A common and straightforward method for the synthesis of Acipimox involves the oxidation of

5-methylpyrazine-2-carboxylic acid.

Experimental Protocol:

Reaction Setup: In a suitable reaction vessel, dissolve 5-methylpyrazine-2-carboxylic acid in

an aqueous solution.

Catalyst Addition: Introduce a catalytic amount of sodium tungstate to the solution. The molar

ratio of sodium tungstate to 5-methylpyrazine-2-carboxylic acid is typically maintained

between 0.01:1 and 0.1:1.[5]

Oxidation: Add hydrogen peroxide to the reaction mixture. The molar ratio of hydrogen

peroxide to 5-methylpyrazine-2-carboxylic acid is generally in the range of 1.0:1 to 1.8:1.[5]

Reaction Conditions: Heat the reaction mixture to a temperature between 40-90°C

(preferably 50-80°C) and maintain for a sufficient duration to ensure complete conversion.[5]

Work-up:
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Add an auxiliary agent such as sodium sulfite, sodium bisulfite, or oxalic acid to the

solution to quench any unreacted hydrogen peroxide.[5]

Treat the solution with activated carbon to remove impurities.[5]

Filter the mixture.

Crystallization and Isolation: Cool the filtrate to induce crystallization of the Acipimox
product. The crystals are then collected by filtration and dried to yield the final product.[5]
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Multi-step Synthesis from 2,5-Dimethylpyrazine
An alternative synthetic pathway starts from the more readily available 2,5-dimethylpyrazine.

Experimental Protocol:
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N-Oxidation: React 2,5-dimethylpyrazine with hydrogen peroxide in the presence of a

catalytic amount of sodium tungstate in an aqueous solution to form 2,5-dimethylpyrazine-1-

oxide.[7]

Acetylation: Treat the 2,5-dimethylpyrazine-1-oxide with acetic anhydride to yield 2-

acetoxymethyl-5-methylpyrazine.[7]

Hydrolysis: Subject the 2-acetoxymethyl-5-methylpyrazine to alkaline hydrolysis using an

aqueous sodium hydroxide solution to produce 2-hydroxymethyl-5-methylpyrazine.[7]

Oxidation to Carboxylic Acid: Oxidize the 2-hydroxymethyl-5-methylpyrazine to 5-

methylpyrazine-2-carboxylic acid using an oxidizing system such as 2,2,6,6-tetramethyl-1-

piperidinyloxy (TEMPO)/sodium hypochlorite/potassium bromide.[7]

Final Oxidation: The resulting 5-methylpyrazine-2-carboxylic acid is then oxidized to

Acipimox using hydrogen peroxide and a sodium tungstate catalyst as described in the

previous method.[7]

Mechanism of Action
Acipimox exerts its lipid-lowering effects primarily through the inhibition of lipolysis in adipose

tissue.[2][8] The detailed signaling pathway is as follows:

Receptor Binding: Acipimox acts as an agonist for the G-protein coupled receptor, niacin

receptor 1 (NIACR1), also known as GPR109A or HCAR2, which is highly expressed on the

surface of adipocytes.[4][9]

Inhibition of Adenylate Cyclase: Upon binding of Acipimox to NIACR1, the associated

inhibitory G-protein (Gi) is activated. This activation leads to the inhibition of adenylate

cyclase.[9]

Reduction of cAMP Levels: The inhibition of adenylate cyclase results in a decrease in the

intracellular concentration of cyclic adenosine monophosphate (cAMP).[8]

Inhibition of PKA: The reduction in cAMP levels leads to decreased activation of cAMP-

dependent protein kinase A (PKA).[10]
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Inhibition of Lipases: PKA is responsible for the phosphorylation and activation of two key

lipolytic enzymes: hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL).

[10] The reduced PKA activity leads to decreased phosphorylation and, consequently,

inhibition of both HSL and ATGL.

Reduced FFA Release: The inhibition of HSL and ATGL prevents the hydrolysis of

triglycerides stored in adipocytes into free fatty acids (FFAs) and glycerol. This leads to a

significant reduction in the release of FFAs into the bloodstream.[8]

Hepatic Effects: The decreased flux of FFAs to the liver reduces the substrate availability for

hepatic triglyceride synthesis. This, in turn, leads to a decreased production and secretion of

very-low-density lipoprotein (VLDL) by the liver.[4][11]

Lipoprotein Profile Modulation: The reduction in VLDL production subsequently leads to a

decrease in plasma triglyceride and LDL cholesterol levels. Acipimox has also been shown

to increase HDL cholesterol levels, although the precise mechanism for this effect is less

clearly understood.[4]
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Property Value Reference

Molecular Formula C₆H₆N₂O₃ [12]

Molar Mass 154.125 g·mol⁻¹ [12]

CAS Number 51037-30-0 [12]

Pharmacokinetic Parameters in Humans
Parameter Value Reference

Bioavailability ~100% [12]

Time to Peak Plasma

Concentration (Tmax)
~2 hours [6]

Elimination Half-life
Phase 1: ~2 hours; Phase 2:

12-14 hours
[12]

Protein Binding None [12]

Metabolism Not metabolized [12]

Excretion
Primarily renal (unchanged

drug)
[12]

Pharmacokinetic Parameters in Rats (Normoxia vs.
Hypoxia)
A study comparing the pharmacokinetics of Acipimox in rats under normoxic and hypoxic

conditions revealed significant differences.[13]

Parameter Normoxia Hypoxia Reference

Tmax (h) 0.44 ± 0.18 0.25 ± 0.00 [13]

Cmax (ng/mL) 10078.33 ± 1383.92 14811.67 ± 1417.80 [13]

AUC₀₋t (ng/h/mL) 16550.08 ± 4153.13 11466.83 ± 2043.13 [13]

t₁/₂ (h) 1.83 ± 0.67 0.77 ± 0.16 [13]
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Conclusion
Acipimox represents a significant advancement in the pharmacological management of

dyslipidemia, offering a more potent and better-tolerated alternative to nicotinic acid. Its

development was a direct response to the clinical limitations of its predecessor, and its

subsequent adoption has provided a valuable therapeutic option for patients with elevated

plasma lipids. The synthesis of Acipimox is well-established, with multiple patented routes

offering efficient production. Its mechanism of action, centered on the inhibition of lipolysis in

adipose tissue via the NIACR1 pathway, is well-elucidated. The pharmacokinetic profile of

Acipimox, characterized by high bioavailability and renal excretion of the unchanged drug,

contributes to its predictable clinical effects. This technical guide provides a comprehensive

overview for researchers and professionals in drug development, serving as a foundational

resource for further investigation and application of Acipimox and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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